molecular formula C15H22O3 B13663642 Ethyl 4-hydroxy-3,5-diisopropylbenzoate

Ethyl 4-hydroxy-3,5-diisopropylbenzoate

Cat. No.: B13663642
M. Wt: 250.33 g/mol
InChI Key: UJHUYJYLMVZJPF-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-3,5-diisopropylbenzoate is a benzoic acid derivative featuring an ethyl ester group at the carboxylic acid position, a hydroxyl group at the para position (C4), and two isopropyl substituents at the meta positions (C3 and C5). Key characteristics include:

  • Molecular formula: Estimated as $ C{15}H{22}O3 $, derived from the benzoic acid backbone ($ C7H6O2 $) modified with an ethyl ester ($ -OCOC2H5 $) and two isopropyl groups ($ -C3H7 $).
  • Molecular weight: ~250 g/mol (calculated).
  • Functional groups: Aromatic hydroxyl (C4), ester (ethyl), and bulky isopropyl substituents.

Properties

IUPAC Name

ethyl 4-hydroxy-3,5-di(propan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-6-18-15(17)11-7-12(9(2)3)14(16)13(8-11)10(4)5/h7-10,16H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHUYJYLMVZJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C(C)C)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-3,5-diisopropylbenzoate typically involves the esterification of 4-hydroxy-3,5-diisopropylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-3,5-diisopropylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3,5-diisopropylbenzaldehyde or 4-hydroxy-3,5-diisopropylbenzoic acid.

    Reduction: Formation of 4-hydroxy-3,5-diisopropylbenzyl alcohol.

    Substitution: Formation of halogenated derivatives such as 4-hydroxy-3,5-diisopropylbromobenzene.

Scientific Research Applications

Ethyl 4-hydroxy-3,5-diisopropylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-3,5-diisopropylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes and receptors. The ester group can undergo hydrolysis, releasing the active 4-hydroxy-3,5-diisopropylbenzoic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Functional Groups Key Properties
Ethyl 4-hydroxy-3,5-diisopropylbenzoate* $ C{15}H{22}O_3 $ ~250 3,5-diisopropyl, 4-hydroxy Ester, hydroxyl High lipophilicity, steric bulk
Isopropyl 4-hydroxy-3,5-dimethoxybenzoate $ C{12}H{16}O_5 $ 240.255 3,5-dimethoxy, 4-hydroxy Ester (isopropyl), hydroxyl Moderate solubility in polar solvents
4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde) $ C9H{10}O_4 $ 182.2 3,5-dimethoxy, 4-hydroxy Aldehyde, hydroxyl Antioxidant activity, lower MW
Ethyl 3,5-dimethylbenzoate $ C{11}H{14}O_2 $ 178.23 3,5-methyl, 4-H (unsubstituted) Ester (ethyl) Lower steric hindrance

*Estimated values based on structural analogs.

Key Observations:
  • Substituent Effects: The isopropyl groups in the target compound confer greater steric hindrance compared to methoxy () or methyl () groups. This reduces reactivity in nucleophilic reactions (e.g., ester hydrolysis) but enhances lipophilicity .
  • Functional Group Differences :

    • The ethyl ester in the target compound vs. isopropyl ester () affects solubility: ethyl esters are generally less lipophilic than isopropyl esters.
    • Syringaldehyde’s aldehyde group () makes it more reactive in oxidation or condensation reactions compared to ester-containing analogs.

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